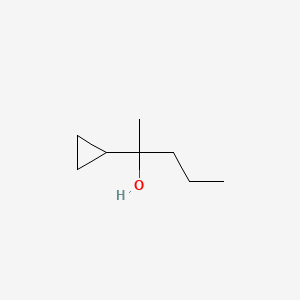

2-Pentanol, 2-cyclopropyl-

Description

BenchChem offers high-quality 2-Pentanol, 2-cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanol, 2-cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-6-8(2,9)7-4-5-7/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXFBWATVRHNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334247 | |

| Record name | 2-Pentanol, 2-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24230-08-8 | |

| Record name | 2-Pentanol, 2-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Cyclopropyl Carbinols in Synthetic Chemistry

Cyclopropyl (B3062369) carbinols, the class of compounds to which 2-cyclopropylpentan-2-ol belongs, are highly valued intermediates in organic synthesis. Their importance stems from the unique chemical transformations they can undergo, largely driven by the release of strain in the cyclopropane (B1198618) ring. These compounds serve as versatile precursors for a variety of molecular structures, some of which are difficult to access through other synthetic routes. rsc.orgacs.org

A key reaction of this class is the cyclopropyl carbinol rearrangement, a process that can be catalyzed by acids or transition metals. nih.govresearchgate.net In this rearrangement, the alcohol is activated, leading to the formation of a carbocation intermediate. This cation can then trigger the ring-opening of the cyclopropane, which can be trapped by various nucleophiles. nih.govresearchgate.net For instance, tertiary cyclopropyl carbinols can undergo gold-catalyzed rearrangement to generate benzo-fused seven-membered rings, while secondary analogues can form five-membered rings. nih.gov This chemoselectivity makes cyclopropyl carbinols powerful tools for constructing complex polycyclic systems. nih.gov

Furthermore, the rigid structure of the cyclopropyl group can direct the stereochemistry of reactions occurring on adjacent functional groups. nih.govacs.org This has been demonstrated in diastereoselective Simmons-Smith cyclopropanation and epoxidation reactions of alkenyl cyclopropyl carbinols, which yield stereodefined bicyclopropanes and cyclopropyl oxiranes with high selectivity. nih.govacs.org The ability to control stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the synthesis of natural products and pharmaceuticals. acs.orgmdpi.com

Overview of Advanced Research Trajectories Pertaining to Aliphatic Cyclopropyl Alcohols

Strategies for Constructing the Cyclopropyl Moiety in Complex Systems

The creation of cyclopropane (B1198618) rings is a cornerstone of modern organic synthesis, with applications ranging from natural product synthesis to the development of novel pharmaceuticals. purdue.edu Various powerful methodologies have been developed to introduce this structural motif.

Transition Metal-Catalyzed Cyclopropanation Methodologies

Transition metal-catalyzed reactions are a primary tool for cyclopropane synthesis, often involving the reaction of a diazo compound with an alkene. wikipedia.org Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are common and effective catalysts for these transformations. wikipedia.org The mechanism is believed to involve the formation of a metal carbene intermediate, which then reacts with the alkene in a concerted fashion to yield the cyclopropane product, retaining the stereochemistry of the original alkene. wikipedia.org

The choice of metal catalyst and ligands can significantly influence the efficiency and selectivity of the reaction. For instance, cobalt and copper-based catalysts are also widely used. unl.ptorganic-chemistry.org Iron porphyrin complexes have emerged as highly active catalysts for the cyclopropanation of alkenes using diazo derivatives. unimi.it The reactivity of these systems can be modulated by the electronic and steric properties of the ligands attached to the metal center. unimi.it For example, electron-donating ligands on a rhodium catalyst can increase the diastereoselectivity of the cyclopropanation reaction. wikipedia.org

A well-known method that falls under this category is the Simmons-Smith reaction, which utilizes a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes. purdue.edu Variations of this reaction have been developed using less expensive reagents or more reactive zinc species like diethylzinc. wikipedia.org

| Catalyst System | Reactants | Key Features |

| Rhodium(II) carboxylates | Diazo compounds, Alkenes | Broad substrate scope, retention of alkene stereochemistry. wikipedia.org |

| Iron Porphyrins | Diazo compounds, Alkenes | High catalytic activity, tunable reactivity via ligands. unimi.it |

| Zinc Carbenoids (Simmons-Smith) | Diiodomethane, Zinc-Copper Couple, Alkenes | Classic method, can be directed by nearby functional groups. purdue.edu |

| Cobalt Catalysts | Dihaloalkanes, Alkenes | Complements zinc carbenoid chemistry, effective for substituted cyclopropanations. purdue.edu |

Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation

The Michael Initiated Ring Closure (MIRC) reaction is a powerful strategy for constructing cyclopropane rings, particularly those bearing electron-withdrawing groups. chemrxiv.orgtandfonline.com This reaction involves the conjugate addition of a nucleophile to an activated alkene (a Michael acceptor) that also contains a leaving group at a suitable position. tandfonline.com The resulting intermediate carbanion then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. tandfonline.com

A variety of nucleophiles can be employed in MIRC reactions, including those derived from sulfur, phosphorus, and arsenic ylides, as well as α-halo carbanions. chemrxiv.org The stereochemical outcome of MIRC reactions can often be controlled, leading to the formation of specific diastereomers. unl.pt Asymmetric versions of the MIRC reaction have been developed using chiral catalysts or auxiliaries to achieve high enantioselectivity, providing access to enantioenriched cyclopropane derivatives. rsc.org

Diazo Compound-Mediated Cyclopropanation Protocols

Diazo compounds are versatile reagents for cyclopropanation. mdpi.com In the absence of a metal catalyst, diazo compounds like diazomethane (B1218177) can react with alkenes in a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. wikipedia.org Subsequent thermal or photochemical decomposition of the pyrazoline expels nitrogen gas to furnish the cyclopropane ring. wikipedia.org This method, particularly the thermal decomposition often catalyzed by potassium hydroxide (B78521) and platinum, is known as the Kishner cyclopropane synthesis. wikipedia.org

However, the use of metal catalysts, especially rhodium(II) complexes, with diazo compounds is more common and generally offers better control and efficiency. wikipedia.orgscispace.com These reactions proceed via metal-carbene intermediates and are compatible with a wide range of alkenes. wikipedia.org The choice of solvent and catalyst can be crucial; for example, rhodium(II) pivalate (B1233124) has been shown to be an effective catalyst for the reaction of a diazo compound derived from Meldrum's acid with styrenes to produce cyclopropanes. scispace.com

Recent advancements have also explored radical-mediated reactions of diazo compounds with alkenes as an alternative to traditional cyclopropanation. nih.gov

| Method | Key Reagents | Mechanism |

| Kishner Synthesis | Diazo compounds (e.g., diazomethane), Alkenes, KOH/Pt | 1,3-dipolar cycloaddition to pyrazoline, followed by thermal denitrogenation. wikipedia.org |

| Metal-Catalyzed | Diazo compounds, Alkenes, Transition metal catalyst (e.g., Rh₂(OAc)₄) | Formation of a metal-carbene intermediate which adds to the alkene. wikipedia.org |

Lewis Acid-Mediated Approaches to Cyclopropyl Ring Systems

Lewis acids can be employed to promote cyclopropanation reactions through various mechanisms. One approach involves the activation of a substrate containing a leaving group positioned gamma to a potential nucleophilic carbon. For instance, γ-methoxyalkyl gold(I) complexes can be activated by Lewis acids to form cyclopropanes. nsf.gov The choice of Lewis acid is critical, with stronger Lewis acids like aluminum trichloride (B1173362) leading to rapid reaction, while weaker ones may show no reactivity. nsf.gov

Another strategy involves the reaction of methylenecyclopropanes or cyclopropenes with electrophiles in the presence of a Lewis acid. soton.ac.uk Chiral oxazaborolidinium ions (COBIs) have emerged as highly efficient chiral Lewis acid catalysts for various asymmetric transformations, including cyclopropanations. sigmaaldrich.com These catalysts activate carbonyl compounds, facilitating their reaction with nucleophiles to form cyclopropane rings with high stereocontrol. sigmaaldrich.com

Stereoselective Synthesis of 2-Pentanol, 2-cyclopropyl- and Related Chiral Alcohols

The synthesis of specific stereoisomers of chiral alcohols like 2-Pentanol, 2-cyclopropyl- is of significant interest. This requires methodologies that can control the three-dimensional arrangement of atoms during the formation of the chiral center.

Enantioselective Synthetic Pathways to Chiral Cyclopropyl Carbinols

The synthesis of enantiomerically enriched cyclopropyl carbinols, which are molecules containing a hydroxyl group attached to a carbon adjacent to a cyclopropane ring, can be achieved through several stereoselective strategies.

One powerful approach involves the hydroxyl-directed cyclopropanation of allylic alcohols. unl.pt In this method, a pre-existing chiral center in the allylic alcohol directs the addition of a carbene or carbenoid to one face of the double bond. The Simmons-Smith reaction and its variants are often used for this purpose, where the zinc reagent coordinates to the hydroxyl group, leading to a diastereoselective cyclopropanation. unl.pt

Asymmetric catalysis provides another route to chiral cyclopropyl carbinols. Chiral rhodium complexes have been used to catalyze the enantioselective cyclopropanation of alkenes with diazo compounds. organic-chemistry.org Similarly, chiral cobalt complexes have been shown to be effective for the asymmetric cyclopropanation of olefins with α-cyanodiazoacetates, yielding products with high diastereo- and enantioselectivity. organic-chemistry.org

Furthermore, the enantioselective synthesis of cyclopropylzinc reagents has been achieved through copper-catalyzed carbozincation of cyclopropenes. These chiral organozinc compounds can then be reacted with various electrophiles to produce highly substituted chiral cyclopropanes. researchgate.net One-pot procedures involving the asymmetric arylation or alkylation of enals followed by cyclopropanation have also been developed, using chiral auxiliaries like perhydrobenzoxazines to control the stereochemistry. researchgate.net

| Method | Catalyst/Reagent | Substrate | Key Outcome |

| Directed Cyclopropanation | Simmons-Smith Reagent | Chiral Allylic Alcohols | High diastereoselectivity due to hydroxyl group coordination. unl.pt |

| Asymmetric Catalysis | Chiral Rhodium or Cobalt Complexes | Alkenes, Diazo Compounds | High enantio- and diastereoselectivity. organic-chemistry.org |

| Asymmetric Carbozincation | Copper Catalyst, Diorganozinc Reagents | Cyclopropenes | Formation of chiral cyclopropylzinc reagents. researchgate.net |

| One-Pot Arylation/Cyclopropanation | Chiral Perhydrobenzoxazines, Organoboron Reagents | α,β-Unsaturated Aldehydes | Enantioenriched cyclopropyl carbinols with multiple stereocenters. researchgate.net |

Diastereoselective Control in the Formation of Multi-Substituted Cyclopropyl Alcohols

Achieving high diastereoselectivity is crucial in the synthesis of multi-substituted cyclopropanes, where the relative orientation of substituents dramatically influences the molecule's properties. Several powerful strategies have emerged for controlling stereochemistry during the formation of cyclopropyl alcohols.

One-pot methods that combine enantioselective C-C bond formation with a subsequent diastereoselective cyclopropanation have proven highly effective. nih.gov These approaches often start with the asymmetric addition of organozinc reagents to aldehydes to create chiral allylic alkoxide intermediates. The key to diastereoselectivity is the in situ, alkoxide-directed cyclopropanation, where the hydroxyl group directs the incoming carbene to a specific face of the double bond. nih.govnih.gov For instance, the reaction of dienylzinc reagents with aldehydes, followed by cyclopropanation, yields syn-vinylcyclopropyl alcohols with high diastereomeric ratios (>19:1 dr). nih.gov Similarly, anti-cyclopropyl alcohols can be synthesized by the enantioselective addition of alkylzinc reagents to conjugated enals, followed by cyclopropanation of the resulting allylic silyl (B83357) ether. nih.gov

| Product Type | Method | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| syn-Vinylcyclopropyl Alcohols | Enantioselective addition of dienylzinc to aldehydes, then in situ cyclopropanation | 65-85% | >19:1 | 76-93% |

| anti-Cyclopropyl Alcohols | Enantioselective addition of alkylzinc to enals, then in situ cyclopropanation | 60-82% | ≥10:1 | 89-99% |

| syn-cis-Disubstituted Cyclopropyl Alcohols | Asymmetric addition of (Z)-vinyl zinc reagents to aldehydes, then in situ cyclopropanation | 42-70% | >19:1 | 88-97% |

Another approach involves the formal nucleophilic substitution of chiral bromocyclopropanes. mdpi.com This method proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate. The subsequent nucleophilic addition of an alcohol occurs with high diastereoselectivity, governed by the existing chiral center on the cyclopropene, to yield enantiomerically enriched cyclopropyl ethers. mdpi.com Additionally, catalytic cyclocondensation reactions, such as the Zn(OTf)₂-catalyzed (4+4) cyclocondensation of donor-acceptor cyclopropanes with anthranils, can deliver polycyclic systems containing multi-substituted cyclopropane rings with exclusive diastereoselectivity. rsc.org

Biocatalytic and Chemoenzymatic Routes for Enantioenriched Cyclopropyl Alcohols

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis, offering exceptional levels of stereoselectivity under mild conditions. nih.gov Chemoenzymatic strategies, which couple a selective enzymatic transformation with chemical diversification steps, are particularly valuable for creating libraries of chiral cyclopropane-containing molecules. rochester.edu

Engineered heme proteins, such as variants of myoglobin (B1173299) and cytochrome P450, have been repurposed to catalyze asymmetric cyclopropanation reactions. nih.govrochester.edu For example, an engineered sperm whale myoglobin variant can catalyze the cyclopropanation of a wide range of vinylarenes with diazoketone carbene donors, producing functionalized cyclopropyl ketones with high diastereoselectivity and enantioselectivity (>99% de and ee). rochester.edu These cyclopropyl ketone products can then be chemically reduced with reagents like sodium borohydride (B1222165) to afford the corresponding α-cyclopropyl alcohols. rochester.edu This chemoenzymatic route provides access to a diverse collection of optically active cyclopropane scaffolds. rochester.edu

| Enzyme/System | Reaction Type | Substrates | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Engineered Myoglobin (Mb(H64G,V68A)) | Olefin Cyclopropanation | Vinylarenes + Diazoketones | Cyclopropyl Ketones | High (>99% de/ee) | rochester.edu |

| Engineered Tautomerase (4-OT) | Asymmetric Cyclopropanation | α,β-Unsaturated Aldehydes + Diethyl 2-chloromalonate | Disubstituted Cyclopropanes | up to 25:1 dr; up to 99:1 er | rug.nl |

| Engineered Truncated Globin (B. subtilis) | Olefin Cyclopropanation | 3,4-Difluorostyrene + Ethyl diazoacetate | (1R, 2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | >99% dr, 98% ee | nih.gov |

| Myoglobin Variant (Mb(H64V,V68G)) | Cyclopropanation | Styrenes + Ethyl α-diazopyruvate | α-Cyclopropylpyruvates | up to 99% ee | nih.gov |

Beyond heme proteins, other enzymes have been engineered for novel cyclopropanation capabilities. A promiscuous tautomerase was successfully engineered to catalyze the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, achieving excellent control over two new carbon-carbon bonds (up to 25:1 dr, 99:1 er). rug.nl These enzymatic methods highlight the growing potential of biocatalysis to replace complex, multi-step chemical syntheses with efficient and highly selective single-step processes. nih.gov

Targeted Formation of Tertiary Cyclopropyl Carbinols

Tertiary cyclopropyl carbinols, such as 2-cyclopropyl-2-pentanol, are characterized by a quaternary carbon center attached to the cyclopropane ring and a hydroxyl group. The synthesis of these sterically hindered structures requires specific and robust methodologies.

Grignard Reagent Applications in Tertiary Alcohol Synthesis

The Grignard reaction is a classic and versatile method for C-C bond formation and the synthesis of alcohols. organic-chemistry.orgmasterorganicchemistry.com The reaction of a Grignard reagent (R-MgX) with a ketone is a primary route to tertiary alcohols. pressbooks.pubpressbooks.pub To synthesize a tertiary cyclopropyl carbinol like 2-cyclopropyl-2-pentanol, one can employ the addition of an organomagnesium halide to a cyclopropyl ketone.

Specifically, the reaction of methyl cyclopropyl ketone with a propylmagnesium halide (e.g., propylmagnesium bromide) would yield 2-cyclopropyl-2-pentanol after acidic workup. nasa.gov Alternatively, the reaction could involve adding methylmagnesium halide to propyl cyclopropyl ketone. This approach is highly effective for creating tertiary alcohols where two of the alkyl groups attached to the carbinol carbon can be varied based on the choice of the Grignard reagent and the ketone starting material. organic-chemistry.org

| Ketone Substrate | Grignard Reagent | Tertiary Alcohol Product | Reference |

|---|---|---|---|

| Methyl cyclopropyl ketone | Propylmagnesium bromide | 2-cyclopropyl-2-pentanol | nasa.gov |

| Propyl cyclopropyl ketone | Methylmagnesium bromide | 2-cyclopropyl-2-pentanol | nasa.gov |

| Cyclopropyl ketone | Phenylmagnesium bromide | α-cyclopropyl-α-phenyl-methanol | rochester.edu |

Novel Alkylation and Annulation Reactions for Tertiary Cyclopropyl Centers

Recent advances have introduced innovative alkylation and annulation strategies for constructing complex cyclopropane structures, including those with tertiary or even quaternary stereocenters. While not always directly yielding alcohols, these methods create the core carbon skeleton which can be further functionalized.

Radical/polar annulation reactions (RPARs) offer a modular approach to building 1,1-disubstituted cyclopropanes. nih.gov This process involves the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by reduction and intramolecular substitution. This method is notable for its excellent functional group tolerance and use of mild, visible-light-mediated conditions, allowing for the incorporation of primary, secondary, and tertiary radical fragments. nih.gov

Other strategies focus on the ring-opening of functionalized cyclopropanes to generate reactive intermediates that can be trapped. For instance, a highly efficient SnCl₄-catalyzed nucleophilic isocyanation of cyclopropyl ethers proceeds with complete inversion of configuration at the quaternary carbon stereocenter. nih.govacs.org While this produces tertiary alkyl isonitriles, these products are versatile intermediates that can be converted into other functional groups, including tertiary alkyl amines. nih.govacs.org

Furthermore, methods starting from cyclopropenes have been developed to access vicinal tertiary and quaternary carbon stereocenters. A copper-catalyzed carbomagnesiation of cyclopropenes provides a regio- and diastereoselective route to highly substituted cyclopropyl cores. acs.org These borylated cyclopropane intermediates can then undergo stereospecific 1,2-migration and C-C bond cleavage to furnish acyclic products with adjacent tertiary and quaternary centers. acs.org These cutting-edge techniques provide powerful tools for assembling sterically congested and stereochemically complex cyclopropane derivatives.

Mechanistic Investigations of Reactivity and Transformations

Cyclopropyl (B3062369) Carbinol Rearrangements of 2-Pentanol, 2-cyclopropyl-

The rearrangement of cyclopropyl carbinols is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures. These reactions are often initiated by the formation of a carbocation adjacent to the cyclopropane (B1198618) ring, which can then undergo a cascade of bond reorganizations.

Cationic Rearrangement Pathways and Nonclassical Carbocation Intermediates

The acid-catalyzed rearrangement of 2-Pentanol, 2-cyclopropyl- and related cyclopropyl carbinol systems proceeds through the formation of a tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water. This carbocation is not a simple, localized positive charge but rather a nonclassical carbocation, specifically a cyclopropylcarbinyl cation. researchgate.netnih.gov This intermediate is characterized by the delocalization of the positive charge across the adjacent carbon atoms of the cyclopropane ring, leading to a set of equilibrating structures, including the bicyclobutonium ion. researchgate.netnih.gov

The stability of this nonclassical carbocation is a key factor in directing the course of the rearrangement. The inherent strain of the three-membered ring is released as the ring opens, driving the reaction forward. stackexchange.com The specific products formed are highly dependent on the reaction conditions and the substitution pattern of the starting material. For instance, the solvolysis of cyclopropylmethyl derivatives can lead to a mixture of products arising from nucleophilic capture at different positions of the delocalized cation. nih.gov The outcome of these reactions can often be predicted by considering the relative stabilities of the possible carbocation intermediates and the transition states leading to them. msu.edu

The study of these rearrangements has a long history, with early work by researchers like Roberts and Olah providing crucial spectroscopic evidence for the existence of these nonclassical ions under stable ion conditions. nih.gov These intermediates are not merely transient species but can be observed and characterized at low temperatures, providing a deeper understanding of their structure and reactivity. libretexts.org

Gold-Catalyzed and Other Transition Metal-Catalyzed Rearrangement Mechanisms

In recent years, transition metals, particularly gold, have emerged as powerful catalysts for promoting cyclopropyl carbinol rearrangements under mild conditions. nih.govbeilstein-journals.orgscilit.com Gold(I) and gold(III) complexes can act as soft Lewis acids, activating the hydroxyl group of 2-Pentanol, 2-cyclopropyl- towards ionization. nih.govbeilstein-journals.org This activation facilitates the formation of the key cyclopropylcarbinyl cation intermediate, which then undergoes ring-opening and subsequent transformations. nih.gov

For example, gold-catalyzed rearrangements of aryl-substituted cyclopropyl carbinols have been shown to produce a variety of synthetically useful products, including indenes and benzo-fused nitrogen heterocycles. nih.govbeilstein-journals.orgresearchgate.net The mechanism is thought to involve the coordination of the gold catalyst to the alcohol, followed by ionization to generate the carbocationic intermediate. nih.gov The subsequent ring-opening of the cyclopropane moiety and trapping by a tethered nucleophile leads to the final product. nih.gov The choice of catalyst and reaction conditions can influence the chemoselectivity of the reaction, allowing for the preferential formation of specific products. nih.govresearchgate.net

Other transition metals, such as rhodium and silver, have also been employed to catalyze similar rearrangements, often proceeding through related mechanistic pathways involving carbocationic intermediates. beilstein-journals.org The use of these catalysts offers a versatile and efficient means of accessing complex molecular scaffolds from readily available cyclopropyl carbinol precursors.

Dynamics of Cyclopropane Ring-Opening Reactions

The ring-opening of the cyclopropane in 2-Pentanol, 2-cyclopropyl- is a highly dynamic process. In cationic rearrangements, the ring-opening is typically a disrotatory process, which is symmetry-allowed and proceeds with a very low activation barrier. synchrotron-soleil.frresearchgate.netosti.gov In fact, theoretical calculations suggest that the cyclopropyl cation itself may not be a stable species but rather a transition state leading to the more stable allyl cation. synchrotron-soleil.frosti.gov This rapid ring-opening is a direct consequence of the significant strain energy (approximately 115 kJ/mol) stored in the three-membered ring. rsc.org

The dynamics of this process can be studied using a combination of experimental techniques, such as mass-selected threshold photoelectron spectroscopy, and high-level ab initio calculations. synchrotron-soleil.fr These studies provide detailed information about the potential energy surfaces of the cationic intermediates and the pathways for their interconversion. The close agreement between experimental and theoretical results has been crucial in establishing the transient nature of the cyclopropyl cation. synchrotron-soleil.fr

In contrast to the cationic pathway, the radical-mediated ring-opening of a cyclopropylmethyl radical is also a very fast process, but it proceeds through a different mechanism and has a distinct kinetic profile, which will be discussed in a later section.

Isomerization and Fragmentation Processes in Cyclopropyl Carbinol Systems

Beyond simple ring-opening, the carbocationic intermediates derived from 2-Pentanol, 2-cyclopropyl- can undergo a variety of isomerization and fragmentation reactions. These processes are often in competition with each other and with nucleophilic trapping, leading to a complex mixture of products.

Isomerization can occur through a series of 1,2-hydride or 1,2-alkyl shifts, leading to the formation of more stable carbocations. msu.eduwikipedia.org For example, a primary carbocation initially formed from a less substituted cyclopropyl carbinol can rapidly rearrange to a more stable secondary or tertiary carbocation. msu.edu These rearrangements are often driven by the desire to relieve ring strain or to place the positive charge on a more substituted carbon atom. msu.edu

Fragmentation reactions can also occur, particularly when the resulting fragments are stable molecules or ions. For example, under certain conditions, the carbocationic intermediate can fragment to produce an alkene and a smaller carbocation. The specific fragmentation pathway will depend on the structure of the starting material and the stability of the potential products. The study of these competing pathways is essential for understanding and controlling the outcome of cyclopropyl carbinol rearrangements.

Radical-Mediated Transformations Involving Cyclopropyl Systems

In addition to their rich cationic chemistry, cyclopropyl systems like 2-Pentanol, 2-cyclopropyl- are also susceptible to radical-mediated transformations. The formation of a radical adjacent to the cyclopropane ring can trigger a rapid ring-opening reaction, making these systems valuable probes for studying radical reaction mechanisms.

Cyclopropylmethyl Radical Rearrangements and Homolytic Ring-Opening Kinetics

The cyclopropylmethyl radical is a classic example of a "radical clock," a species that undergoes a unimolecular rearrangement at a known rate. wikipedia.orgcdnsciencepub.com This property allows it to be used to determine the rates of other, competing radical reactions. wikipedia.org The ring-opening of the cyclopropylmethyl radical is an extremely fast process, with a rate constant on the order of 10⁸ s⁻¹ at room temperature. stackexchange.comwikipedia.org This rapid rearrangement is driven by the release of the significant ring strain of the cyclopropane. stackexchange.comrsc.org

The kinetics of this homolytic ring-opening have been extensively studied and are influenced by substituents on both the radical center and the cyclopropane ring. rsc.org Electron-donating groups on the ring can accelerate the ring-opening, while substituents that stabilize the initial radical, such as a phenyl group, can decrease the rate of rearrangement. rsc.org

The table below summarizes the rate constants for the ring-opening of the parent cyclopropylmethyl radical and a substituted derivative, illustrating the effect of substitution on the reaction rate.

| Radical Species | Rate Constant (k_r) at 298 K (s⁻¹) |

| Cyclopropylmethyl radical | 8.6 x 10⁷ stackexchange.comwikipedia.org |

| 5-Hexenyl radical (for comparison) | 2.3 x 10⁵ wikipedia.org |

This table provides a comparison of the ring-opening rate of a cyclopropylmethyl radical to the cyclization rate of a common radical clock, the 5-hexenyl radical, highlighting the much faster rearrangement of the cyclopropyl system.

The rapid and predictable nature of the cyclopropylmethyl radical rearrangement makes it a powerful tool for mechanistic studies. If a reaction involving a potential radical intermediate is carried out with a cyclopropylmethyl-containing substrate, the observation of ring-opened products provides strong evidence for the intermediacy of a radical. cdnsciencepub.com Furthermore, the ratio of rearranged to unrearranged products can be used to calculate the rate of the competing reaction. wikipedia.org

Application of Cyclopropyl Rings as Radical Probes for Reaction Mechanism Elucidation

The cyclopropylcarbinyl system is a well-established tool for probing radical reaction mechanisms. The rapid ring-opening of a cyclopropylcarbinyl radical to a homoallylic radical serves as a "radical clock," allowing for the determination of the rates of competing reactions. If a reaction involving a cyclopropylcarbinyl-containing molecule yields ring-opened products, it is a strong indication that a radical intermediate was formed. The rate of this ring-opening is so rapid that it can often outpace other potential reaction pathways. psu.edu

In the context of alcohol chemistry, the presence of a cyclopropyl group, as in 2-pentanol, 2-cyclopropyl-, can help to distinguish between radical and cationic intermediates. nih.gov While cyclopropylcarbinyl radicals undergo rapid, irreversible ring-opening to a single rearranged product, the corresponding cations can equilibrate, leading to multiple isomeric products. nih.gov This difference in behavior provides a clear diagnostic tool. For instance, studies on the oxidation of cyclopropyl-containing fatty acids by cytochrome P450 enzymes have utilized this principle. The observation of a single rearranged alcohol product was consistent with a radical-mediated hydroxylation mechanism, whereas the formation of two isomeric homoallylic alcohols would have suggested a cationic intermediate. nih.gov

Hydrogen Borrowing Catalysis in Cyclopropyl Alcohol Chemistry

Hydrogen borrowing catalysis is a powerful and sustainable synthetic strategy that enables the use of alcohols as alkylating agents, with water as the only byproduct. acs.orgnih.gov The process involves the temporary oxidation of an alcohol to a carbonyl compound by a transition metal catalyst, which "borrows" hydrogen to form a metal-hydride species. This reactive carbonyl intermediate can then participate in various bond-forming reactions before the borrowed hydrogen is returned by the metal-hydride to generate the final product and regenerate the catalyst. acs.orgnih.gov

The application of hydrogen borrowing catalysis to cyclopropyl alcohols has been an area of active research. Studies have shown that cyclopropyl ketones can be effectively alkylated with primary alcohols using this methodology. researchgate.net This transformation typically involves an initial ruthenium-catalyzed β-alkylation of a secondary alcohol with a primary alcohol. acs.org More complex cascades have also been developed, such as a vinyl cyclopropane rearrangement embedded in an iridium-catalyzed hydrogen borrowing reaction. researchgate.net In this process, the cyclopropyl alcohol is first oxidized to the corresponding ketone, which then undergoes an aldol (B89426) condensation to form a vinyl cyclopropane intermediate that subsequently rearranges to form substituted cyclopentanes. researchgate.net

The choice of catalyst and reaction conditions is critical for the success of these transformations. For example, ruthenium complexes like RuCl2(PPh3)3 are effective for the β-alkylation of secondary carbinols. acs.org Iridium catalysts have been employed in more complex cascade reactions involving cyclopropyl alcohols. researchgate.net

Studies on Chemoselectivity and Regioselectivity in Related Reactions

Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the preferential formation of one constitutional isomer over another, are critical considerations in the reactions of multifunctional molecules like 2-pentanol, 2-cyclopropyl-. slideshare.net

In the context of hydrogen borrowing catalysis involving cyclopropyl ketones and alcohols, regioselectivity is a key factor. For instance, in the ruthenium-catalyzed β-alkylation of alkyl methyl carbinols, the alkylation occurs exclusively at the less hindered methyl position over the β-methylene or -methine positions. acs.org

The regioselectivity of ring-opening reactions of cyclopropylcarbinyl radicals is influenced by the substitution pattern on the cyclopropane ring. ucl.ac.uk In reductive ring-opening reactions of cyclopropyl ketones with samarium(II) iodide, the cleavage of the more substituted bond is favored, leading to the thermodynamically more stable product. ucl.ac.uk

Furthermore, the temperature can significantly impact the regioselectivity of certain reactions. In some cycloaddition reactions, the ratio of regioisomeric products has been shown to be strongly dependent on the reaction temperature, indicating a change in the selectivity-determining step of the reaction mechanism. acs.org

The development of catalytic systems that can control both chemoselectivity and regioselectivity is a major goal in organic synthesis. For example, in the context of photoredox catalysis, the use of specific catalysts can enable the selective functionalization of α-hydroxy C–H bonds in alcohols, even in the presence of other, weaker C–H bonds. acs.org

Theoretical and Computational Chemistry Approaches to 2 Pentanol, 2 Cyclopropyl

Quantum Chemical Investigations of Reaction Mechanisms and Pathways

Quantum chemical methods are fundamental tools for elucidating the intricate details of chemical reactions at the molecular level. For a molecule like 2-Pentanol, 2-cyclopropyl-, these methods can predict the feasibility of various reaction pathways, such as dehydration or rearrangement, by calculating the energies of reactants, products, and intermediate structures. Density Functional Theory (DFT) is a commonly employed method that offers a balance between computational cost and accuracy, making it suitable for studying molecules of this size. By modeling reactions, chemists can gain insights into which products are likely to form and under what conditions.

Characterization of Transition States and Energy Landscapes

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry and energy of this state is crucial for understanding the reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate. For 2-Pentanol, 2-cyclopropyl-, a key reaction to investigate would be acid-catalyzed dehydration. Computational methods can map out the potential energy surface for this process, locating the transition states for the formation of various possible alkene products.

The energy landscape connects reactants, transition states, intermediates, and products. For the dehydration of 2-Pentanol, 2-cyclopropyl-, this map would show the energy changes as the hydroxyl group is protonated, leaves as a water molecule to form a carbocation, and a proton is subsequently eliminated to form a double bond. Calculations would reveal which pathway has the lowest activation energy and is therefore kinetically favored.

| Reaction Pathway | Product | Computational Method | Calculated ΔE‡ (kcal/mol) |

|---|---|---|---|

| E1 Elimination (Path A) | 2-cyclopropyl-2-pentene | DFT (B3LYP/6-31G) | 25.4 |

| E1 Elimination (Path B) | (E)-2-cyclopropyl-1-pentene | DFT (B3LYP/6-31G) | 28.1 |

| E1 Elimination (Path C) | (Z)-2-cyclopropyl-1-pentene | DFT (B3LYP/6-31G*) | 29.5 |

Computational Analysis of Reaction Intermediates, including Carbocations

Reaction intermediates are transient species that exist between the reactant and product stages. In many reactions of alcohols, carbocations are critical intermediates. The loss of a water molecule from protonated 2-Pentanol, 2-cyclopropyl- would generate a tertiary carbocation, the 2-cyclopropyl-2-pentyl cation. The unique feature of this cation is the presence of the cyclopropyl (B3062369) group adjacent to the positive charge. This arrangement allows for potential electronic interaction between the strained cyclopropane (B1198618) ring and the empty p-orbital of the carbocation, a phenomenon known as conjugation.

Quantum chemical calculations can be used to determine the structure and stability of this carbocation. Methods like Natural Bond Orbital (NBO) analysis can quantify the extent of charge delocalization from the cyclopropyl ring to the cationic center. Furthermore, computational models can explore the possibility of carbocation rearrangement, a common occurrence where a less stable carbocation rearranges to a more stable one. For the 2-cyclopropyl-2-pentyl cation, calculations would investigate the energy barriers for ring-opening of the cyclopropyl group to form homoallylic cations, which could lead to a different set of products.

Conformational Analysis and Stereochemical Prediction via Computational Methods

The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity and physical properties. 2-Pentanol, 2-cyclopropyl- has several rotatable bonds, leading to a variety of possible conformations. Computational methods can systematically explore these conformations to identify the most stable (lowest energy) arrangements. This is typically done by performing a potential energy scan, where the energy of the molecule is calculated as a function of the torsion angle of a specific bond.

Understanding the preferred conformation is vital for predicting the stereochemical outcome of a reaction. For instance, in an elimination reaction, the relative orientation of the leaving group and the proton to be removed (the dihedral angle) is critical. By identifying the most stable ground-state conformations, chemists can make educated predictions about which stereoisomeric products will be favored.

| Conformer | Dihedral Angle (C(cyclopropyl)-C2-C3-C4) | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | 180° | MP2/cc-pVTZ | 0.00 |

| Gauche 1 | 60° | MP2/cc-pVTZ | 0.85 |

| Gauche 2 | -60° | MP2/cc-pVTZ | 0.85 |

Molecular Modeling and Simulation of Reactivity and Selectivity

Molecular modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations, which simulate the movement of atoms in a molecule over time. While quantum chemical calculations are excellent for studying specific points on a reaction path, MD simulations can provide insights into the dynamic behavior of 2-Pentanol, 2-cyclopropyl- in different environments, such as in a solvent.

These simulations can help understand how solvent molecules interact with the alcohol and influence its reactivity. For example, an MD simulation could model the solvation of the carbocation intermediate, revealing how solvent molecules stabilize the charge and affect the subsequent reaction steps. This level of detail is crucial for predicting selectivity—why a reaction might favor one product over another under specific conditions (e.g., choice of solvent or temperature). By simulating the entire reactive system, these models can offer a more complete picture of the factors controlling chemical selectivity.

Application of Machine Learning Models for Predicting Reaction Outcomes and Pathways

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting the outcomes of reactions without the need for expensive quantum chemical calculations for every new substrate. An ML model could be trained on a large dataset of known reactions involving tertiary alcohols or cyclopropyl carbinol systems. The input to such a model would be a numerical representation of the reactants (like 2-Pentanol, 2-cyclopropyl-), reagents, and reaction conditions.

The model would then learn the complex relationships between these inputs and the reaction outcome (e.g., the major product or the reaction yield). Once trained, the model could make rapid predictions for new, unseen reactions. For 2-Pentanol, 2-cyclopropyl-, a trained ML model could predict the product distribution of its dehydration reaction under various acidic conditions or forecast its reactivity in other chemical transformations. This approach has the potential to accelerate the discovery and optimization of chemical reactions significantly.

| Alcohol Substrate | Catalyst | Temperature (°C) | Observed Major Product | Yield (%) |

|---|---|---|---|---|

| 2-methyl-2-butanol | H2SO4 | 100 | 2-methyl-2-butene | 85 |

| 3-methyl-3-pentanol | H3PO4 | 120 | 3-methyl-2-pentene | 78 |

| 1-methylcyclohexanol | H2SO4 | 80 | 1-methylcyclohexene | 90 |

| ... (many more entries) | ... | ... | ... | ... |

| 2-Pentanol, 2-cyclopropyl- | H2SO4 | 100 | Predicted: 2-cyclopropyl-2-pentene | Predicted: 88 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-cyclopropyl-2-pentanol. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

High-Resolution NMR Techniques (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR in solution provides precise information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-cyclopropyl-2-pentanol is expected to show distinct signals for each unique proton environment. The most characteristic signals are those of the cyclopropyl (B3062369) group, which typically appear in the highly shielded (upfield) region of the spectrum due to ring current effects. researchgate.net The protons on the pentanol (B124592) chain will exhibit chemical shifts and splitting patterns consistent with a standard aliphatic alcohol.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of eight distinct signals would confirm the C₈H₁₆O molecular formula. The carbon of the cyclopropyl ring attached to the carbinol carbon is expected to be significantly deshielded compared to the other two cyclopropyl carbons. docbrown.info The quaternary carbinol carbon (C2) would likely appear in the 65-75 ppm range.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. emerypharma.com For instance, it would show correlations between the methine proton of the cyclopropyl group and the methylene (B1212753) protons of the same ring. It would also map the couplings along the propyl chain: H3 ↔ H4 ↔ H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons, such as the C2 carbinol carbon, by observing its correlation with nearby protons like the C1 methyl protons and the cyclopropyl methine proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclopropyl-2-pentanol Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.

| Position | Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| 1 | -CH₃ | ~1.1 | Singlet (s) | ~25-30 |

| 2 | -C(OH)- | - | - | ~70-75 |

| 3 | -CH₂- | ~1.4-1.6 | Multiplet (m) | ~40-45 |

| 4 | -CH₂- | ~1.3-1.5 | Multiplet (m) | ~18-22 |

| 5 | -CH₃ | ~0.9 | Triplet (t) | ~14 |

| Cyclopropyl | -CH- | ~0.8-1.0 | Multiplet (m) | ~15-20 |

| Cyclopropyl | -CH₂- | ~0.2-0.5 | Multiplet (m) | ~2-5 |

| - | -OH | Variable | Singlet (s) | - |

Solid-State NMR Spectroscopy for Conformational Studies

While solution-state NMR provides averaged structural information, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of molecules in the crystalline or amorphous solid state. emory.edu For 2-cyclopropyl-2-pentanol, ssNMR could be used to study phenomena such as:

Conformational Polymorphism: Different crystalline forms could be distinguished by their unique ¹³C chemical shifts.

Intermolecular Interactions: Hydrogen bonding involving the hydroxyl group, which dictates crystal packing, can be probed.

Molecular Dynamics: Techniques like magic-angle spinning (MAS) can reveal information about the rotational dynamics of the methyl and propyl groups in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For 2-cyclopropyl-2-pentanol (molar mass: 128.21 g/mol ), the molecular ion peak (M⁺) at m/z 128 may be weak or absent in electron ionization (EI) mass spectra, which is common for tertiary alcohols. libretexts.org

The fragmentation is dominated by cleavages adjacent to the oxygen atom (alpha-cleavage). The major fragmentation pathways would involve the loss of the largest alkyl groups to form a stable oxonium ion.

Key observed fragments include:

m/z 85: This significant peak likely results from the loss of the propyl radical (•C₃H₇, 43 Da) via alpha-cleavage.

m/z 43: This is the most abundant ion (base peak) and corresponds to the propyl cation [CH₃CH₂CH₂]⁺. nih.gov It can also arise from the fragmentation of the cyclopropyl-containing fragment.

Table 2: Key Mass Spectrometry Fragmentation Data for 2-Cyclopropyl-2-pentanol Data sourced from NIST Mass Spectrometry Data Center. nih.gov

| m/z Value | Relative Intensity | Plausible Fragment Identity | Plausible Loss from Molecular Ion |

|---|---|---|---|

| 43 | Base Peak (100%) | [C₃H₇]⁺ | Loss of C₅H₉O• |

| 85 | High | [M - C₃H₇]⁺ | Loss of Propyl Radical |

| 41 | High | [C₃H₅]⁺ (Allyl or Cyclopropenyl Cation) | - |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 2-cyclopropyl-2-pentanol is characterized by several key absorption bands that confirm its structure.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch: Multiple bands appear around 2850–3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the pentyl group. A distinct band, typically above 3000 cm⁻¹, is characteristic of the C-H bonds within the strained cyclopropyl ring. nist.gov

C-O Stretch: A strong band in the 1100–1200 cm⁻¹ region corresponds to the C-O stretching vibration of the tertiary alcohol.

Table 3: Characteristic Infrared (IR) Absorption Bands for 2-Cyclopropyl-2-pentanol

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3600-3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100-3000 | C-H Stretch | Cyclopropyl Ring | Medium |

| 2960-2850 | C-H Stretch | Alkyl (-CH₃, -CH₂-) | Strong |

| 1470-1450 | C-H Bend | Alkyl (-CH₂, -CH₃) | Medium |

| 1200-1100 | C-O Stretch | Tertiary Alcohol | Strong |

| ~1020 | Ring Deformation ("Breathing") | Cyclopropyl Ring | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the polar O-H bond vibration would be weak in a Raman spectrum, the non-polar C-C and C-H bonds of the hydrocarbon framework produce strong signals. Key features expected in the Raman spectrum of 2-cyclopropyl-2-pentanol include:

Strong peaks in the C-H stretching region (2850–3050 cm⁻¹).

Prominent signals in the fingerprint region corresponding to C-C stretching and C-H bending modes.

A characteristic and often strong "ring breathing" symmetrical vibration for the cyclopropane (B1198618) ring, typically observed near 1000-1020 cm⁻¹. chemicalbook.com

This technique is particularly useful for analyzing the hydrocarbon skeleton of the molecule without significant interference from the hydroxyl group.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive, non-destructive analytical technique used to probe the elemental composition and chemical states of the outermost atomic layers of a substance. carleton.edu For 2-cyclopropyl-2-pentanol (C₈H₁₆O), XPS analysis provides direct information on the carbon and oxygen environments within the molecule.

When the sample is irradiated with a focused beam of X-rays (typically Al Kα or Mg Kα), core-level electrons are ejected. carleton.edufu-berlin.de The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is a unique characteristic of the element and its specific chemical environment, allowing for detailed chemical state analysis. carleton.edu

For 2-cyclopropyl-2-pentanol, high-resolution scans of the C 1s and O 1s regions would be of primary interest. The C 1s spectrum is expected to be deconvoluted into multiple peaks, reflecting the different types of carbon atoms:

Carbons in the propyl chain (C-C, C-H bonds).

Carbons in the cyclopropyl ring (strained C-C, C-H bonds).

The quaternary carbon atom bonded to the hydroxyl group (C-O).

The oxygen O 1s spectrum would show a primary peak corresponding to the hydroxyl (C-O-H) group. Shifts in these binding energies can provide insight into intermolecular interactions, such as hydrogen bonding. carleton.edu

Table 1: Predicted Core-Level Binding Energies for 2-cyclopropyl-2-pentanol

| Element | Core Level | Chemical Environment | Predicted Binding Energy (eV) |

| Carbon | C 1s | C-C / C-H (Alkyl & Cyclopropyl) | ~284.8 - 285.0 |

| Carbon | C 1s | C-OH (Quaternary Carbon) | ~286.0 - 286.5 |

| Oxygen | O 1s | C-O H | ~532.5 - 533.5 |

Note: These are approximate values based on typical binding energies for organic compounds; actual values would be determined experimentally.

Chromatographic Methods for Purity and Stereoisomeric Resolution

Chromatographic techniques are indispensable for evaluating the purity of 2-cyclopropyl-2-pentanol and for separating its enantiomers. Given its chiral center at the quaternary carbon, methods that can distinguish between the (R)- and (S)-stereoisomers are particularly important.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and quantifying the enantiomers of volatile compounds like 2-cyclopropyl-2-pentanol. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). gcms.cz

For alcohols, common CSPs include derivatives of cyclodextrins, such as β-cyclodextrin. gcms.cznih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. Differences in the stability of these complexes lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation. gcms.cz

Following separation in the GC column, the eluting enantiomers are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative identification and quantitative data. mdpi.com The determination of enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral GC-MS Parameters for Enantiomeric Resolution

| Parameter | Value / Description |

| Column | Capillary column with a cyclodextrin-based chiral stationary phase (e.g., CYCLOSIL-B). nih.govmdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). nih.gov |

| Oven Program | Temperature programmed ramp (e.g., start at 40°C, ramp to 210°C). nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV. nih.gov |

| MS Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

| Expected m/z fragments | Based on the structure, characteristic fragments would be monitored for quantification. |

High-Performance Liquid Chromatography (HPLC) is another key technique for the separation of stereoisomers. For preparative-scale separation or for the analysis of less volatile derivatives, HPLC is often preferred over GC. The separation is performed using a column packed with a chiral stationary phase (CSP).

The choice of CSP and mobile phase is critical for achieving resolution. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds. The separation can be performed in either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase (e.g., water/acetonitrile mobile phase) mode. semanticscholar.org The differential interaction of the enantiomers with the chiral stationary phase, through mechanisms like hydrogen bonding, dipole-dipole interactions, and steric hindrance, results in different retention times. semanticscholar.org

Table 3: Illustrative HPLC Method for Stereoisomer Separation of 2-cyclopropyl-2-pentanol

| Parameter | Value / Description |

| Column | Chiral column (e.g., polysaccharide-based CSP). |

| Mobile Phase | Normal Phase: Hexane:Isopropanol (e.g., 90:10 v/v). |

| Flow Rate | 1.0 mL/min. |

| Detection | UV detector (if derivatized) or Refractive Index (RI) detector. |

| Hypothetical R_t (S)-enantiomer | 8.5 min. |

| Hypothetical R_t (R)-enantiomer | 10.2 min. |

Chemical Derivatization Strategies for Enhanced Analytical Resolution

Chemical derivatization involves converting the analyte into a different, more easily analyzed compound. For 2-cyclopropyl-2-pentanol, derivatization can be employed to improve chromatographic behavior and enhance detector response.

Strategies include:

Esterification: The hydroxyl group can be converted into an ester (e.g., acetate, trifluoroacetate) by reacting it with an acylating agent. This can increase volatility for GC analysis and introduce a chromophore for UV detection in HPLC.

Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. TMS ethers are typically more volatile and thermally stable, often resulting in improved peak shape and resolution in GC analysis.

The choice of derivatizing agent depends on the analytical technique and the desired outcome. For chiral analysis, it is crucial to use achiral derivatizing agents to avoid the formation of diastereomers that could complicate the original enantiomeric ratio.

Table 4: Common Derivatization Reactions for Alcohols

| Derivatization Type | Reagent Example | Resulting Derivative | Analytical Advantage |

| Esterification | Acetic Anhydride (B1165640) | Acetate Ester | Improved volatility (GC), UV detection (HPLC) if aromatic anhydride is used. |

| Silylation | BSTFA | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC-MS. |

Synthetic Applications and Derivatization Chemistry of 2 Pentanol, 2 Cyclopropyl

Utilization as a Versatile Chiral Building Block in Complex Organic Synthesis

The presence of a chiral center at the carbinol carbon atom makes 2-Pentanol, 2-cyclopropyl- a potential chiral building block for the asymmetric synthesis of more complex molecules. Although specific examples of its use in natural product synthesis are not readily found in the literature, the general importance of chiral cyclopropane-containing molecules in pharmaceuticals and bioactive compounds underscores its potential. The stereochemistry of the hydroxyl group can be exploited to direct subsequent reactions, allowing for the stereoselective introduction of new functional groups.

The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is a significant area of organic chemistry. Methodologies such as chemoenzymatic strategies are employed to create diverse libraries of chiral cyclopropane scaffolds. These approaches often involve the stereoselective assembly and subsequent diversification of functionalized cyclopropanes, highlighting the value of chiral cyclopropyl (B3062369) motifs in medicinal chemistry and drug discovery.

Transformation into Functionalized Derivatives for Downstream Chemical Processes

The hydroxyl group of 2-Pentanol, 2-cyclopropyl- is a key site for derivatization. Standard organic transformations can be applied to convert this alcohol into a variety of functionalized derivatives, expanding its utility in multi-step syntheses.

Table 1: Potential Functional Group Transformations of 2-Pentanol, 2-cyclopropyl-

| Functional Group | Reagents and Conditions | Potential Product |

| Alkene | Acid-catalyzed dehydration (e.g., H₂SO₄, heat) | 2-cyclopropyl-2-pentene |

| Ether | Williamson ether synthesis (e.g., NaH, R-X) | Alkyl 2-cyclopropyl-2-pentyl ether |

| Ester | Acylation (e.g., Ac₂O, pyridine) or Fischer esterification | 2-cyclopropyl-2-pentyl acetate |

| Halide | Halogenating agents (e.g., SOCl₂, PBr₃) | 2-chloro-2-cyclopropylpentane |

These transformations would yield a range of derivatives that could participate in a variety of downstream chemical processes, including cross-coupling reactions, nucleophilic substitutions, and further functional group interconversions.

Role in the Elaboration of Novel Molecular Scaffolds

Cyclopropane rings are integral components of many "privileged scaffolds" in medicinal chemistry due to their unique conformational properties and metabolic stability. While direct applications of 2-Pentanol, 2-cyclopropyl- in the elaboration of novel molecular scaffolds are not specifically reported, the chemistry of related cyclopropyl ketones and carbinols provides a blueprint for its potential.

For instance, chemoenzymatic strategies have been developed for the stereoselective synthesis and diversification of cyclopropyl ketones, which serve as versatile building blocks. These ketones can be transformed into a variety of structurally diverse cyclopropane-containing scaffolds. Given that 2-Pentanol, 2-cyclopropyl- can be oxidized to the corresponding cyclopropyl ketone, it represents a potential precursor to such scaffolds.

Exploitation of Cyclopropyl Ring Strain in Cascade and Annulation Reactions

The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a driving force for a variety of ring-opening reactions. This inherent reactivity can be harnessed in cascade and annulation reactions to construct more complex cyclic and acyclic systems.

In the context of 2-Pentanol, 2-cyclopropyl-, which is a cyclopropyl carbinol, acid-catalyzed reactions are particularly relevant. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation adjacent to the cyclopropane ring. This cyclopropylcarbinyl cation is highly prone to rearrangement, leading to ring-opened products.

Table 2: Predicted Products from Acid-Catalyzed Rearrangement of 2-Pentanol, 2-cyclopropyl-

| Reaction Type | Intermediate | Potential Products |

| Cyclopropylcarbinyl-Homoallyl Rearrangement | Tertiary cyclopropylcarbinyl cation | Homoallylic alcohols and alkenes |

| Ring Expansion | Cationic rearrangement | Cyclobutanol or cyclopentanol (B49286) derivatives |

These rearrangements, often proceeding with high stereoselectivity, can be key steps in the synthesis of complex molecular architectures. The specific outcome of such a rearrangement would depend on the reaction conditions and the substitution pattern of the starting material. For example, Lewis acid-catalyzed cyclopropyl carbinol rearrangements have been utilized to form α-alkylidene-γ-butyrolactones. While not specifically demonstrated for 2-Pentanol, 2-cyclopropyl-, this reactivity is characteristic of the cyclopropyl carbinol motif.

Furthermore, radical-mediated ring-opening/cyclization of cyclopropanol (B106826) derivatives is another synthetic strategy that could potentially be applied. Homolytic cleavage of the O-H bond can initiate a cascade of reactions involving ring-opening of the cyclopropyl group to form an alkyl radical, which can then participate in intramolecular cyclizations.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.